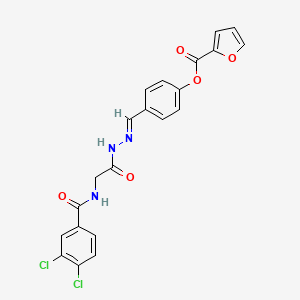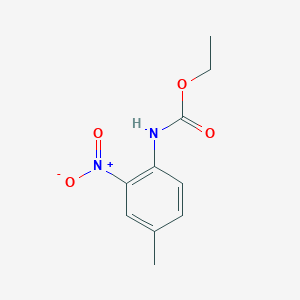
N-(5-Chloro-2-methoxyphenyl)-2-(1-oxoisoquinolin-2(1H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Cloro-2-metoxifenil)-2-(1-oxoisoquinolin-2(1H)-il)acetamida es un compuesto orgánico sintético que pertenece a la clase de las acetamidas. Este compuesto se caracteriza por la presencia de un grupo metoxifenilo sustituido con cloro y una porción de acetamida isoquinolinilo. Los compuestos de esta naturaleza a menudo se estudian por sus posibles actividades biológicas y aplicaciones en varios campos, como la química medicinal y la ciencia de materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(5-Cloro-2-metoxifenil)-2-(1-oxoisoquinolin-2(1H)-il)acetamida generalmente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, como 5-cloro-2-metoxianilina y ácido isoquinolina-1-carboxílico.
Formación de intermedio: La 5-cloro-2-metoxianilina se hace reaccionar primero con un agente acilante apropiado para formar una acetamida intermedia.
Reacción de acoplamiento: El intermedio se acopla entonces con ácido isoquinolina-1-carboxílico en condiciones adecuadas, como la presencia de un reactivo de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y una base como trietilamina.
Purificación: El producto final se purifica mediante técnicas como la recristalización o la cromatografía en columna.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de la ruta sintética anterior para maximizar el rendimiento y la pureza al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, reciclaje de solventes y otros principios de química verde.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(5-Cloro-2-metoxifenil)-2-(1-oxoisoquinolin-2(1H)-il)acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo metoxilo puede oxidarse para formar un fenol correspondiente.
Reducción: El grupo nitro (si está presente) puede reducirse a una amina.
Sustitución: El grupo cloro puede sustituirse con otros nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Se pueden usar reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: Se pueden emplear reactivos como gas hidrógeno (H2) con un catalizador de paladio (Pd/C) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar nucleófilos como amoníaco (NH3) o tiolato de sodio (NaSR) en condiciones básicas.
Productos principales
Oxidación: Formación de derivados fenólicos.
Reducción: Formación de derivados de aminas.
Sustitución: Formación de derivados sustituidos con nuevos grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Se investiga su potencial como agente terapéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-(5-Cloro-2-metoxifenil)-2-(1-oxoisoquinolin-2(1H)-il)acetamida dependería de su objetivo biológico específico. En general, los compuestos de esta naturaleza pueden interactuar con enzimas, receptores u otras proteínas, lo que lleva a la modulación de las vías biológicas. Por ejemplo, podría inhibir una enzima uniéndose a su sitio activo o modular un receptor actuando como agonista o antagonista.
Comparación Con Compuestos Similares
Compuestos similares
N-(5-Cloro-2-metoxifenil)-2-(1-oxoisoquinolin-2(1H)-il)acetamida: se puede comparar con otros derivados de acetamida como:
Singularidad
Características estructurales: La presencia tanto de un grupo metoxifenilo sustituido con cloro como de una porción de acetamida isoquinolinilo lo hace único.
Actividad biológica: Sus actividades biológicas específicas e interacciones con objetivos moleculares pueden diferir de los compuestos similares, proporcionando aplicaciones terapéuticas o industriales únicas.
Propiedades
Número CAS |
853319-73-0 |
|---|---|
Fórmula molecular |
C18H15ClN2O3 |
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methoxyphenyl)-2-(1-oxoisoquinolin-2-yl)acetamide |
InChI |
InChI=1S/C18H15ClN2O3/c1-24-16-7-6-13(19)10-15(16)20-17(22)11-21-9-8-12-4-2-3-5-14(12)18(21)23/h2-10H,11H2,1H3,(H,20,22) |
Clave InChI |
AOCPEJKSPZTHHL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'~1~,N'~10~-bis[(E)-(4-hydroxyphenyl)methylidene]decanedihydrazide](/img/structure/B11944307.png)


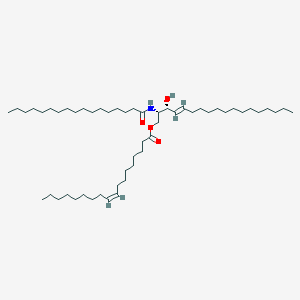
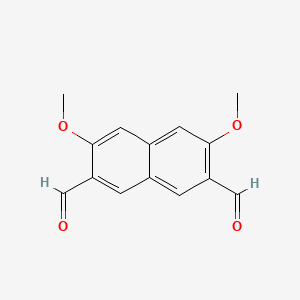
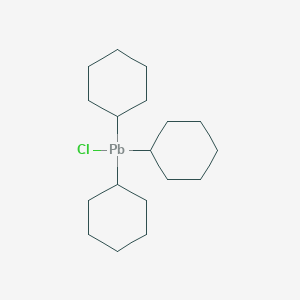
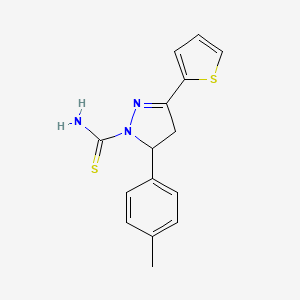

![sodium;4-[(1S,2S,3aR,8bR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11944356.png)
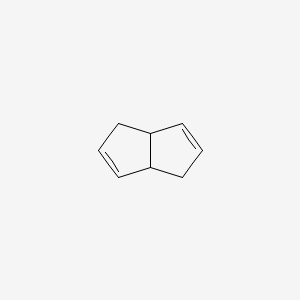
![N'~1~,N'~6~-bis[(E)-(3-nitrophenyl)methylidene]hexanedihydrazide](/img/structure/B11944381.png)
